molecular formula C7H5BrFNO2 B159057 2-Fluoro-6-nitrobenzyl bromide CAS No. 1958-93-6

2-Fluoro-6-nitrobenzyl bromide

Cat. No.: B159057
CAS No.: 1958-93-6
M. Wt: 234.02 g/mol
InChI Key: KKSODTKRSQTJFZ-UHFFFAOYSA-N
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Description

The Significance of Fluorine in Pharmaceutical and Agrochemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. nih.govtandfonline.com The unique properties of the fluorine atom, namely its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale), allow it to profoundly influence the characteristics of a parent molecule. tandfonline.comacs.org In pharmaceutical research, introducing fluorine is a frequently used strategy to enhance drug properties. bohrium.comacs.org This can include improving metabolic stability by blocking sites prone to metabolic degradation, modulating physicochemical properties such as lipophilicity and the acidity or basicity (pKa) of nearby functional groups, and enhancing binding affinity to target proteins. nih.govacs.orgbohrium.com

In the agrochemical sector, organofluorine compounds have been instrumental in developing highly effective and selective pesticides. numberanalytics.comnumberanalytics.com The presence of fluorine can lead to improved crop yields, enhanced efficacy against pests, and in some cases, a more favorable environmental profile compared to non-fluorinated analogues. numberanalytics.comresearchgate.net Fluorinated compounds are significant components of modern herbicides, insecticides, and fungicides, demonstrating the element's critical role in crop protection. numberanalytics.comnih.gov The growing number of fluorinated agrochemicals reflects the dramatic positive effect fluorine can have on biological activity. researchgate.net

Contextualizing Nitrobenzyl Bromides in Organic Synthesis

Nitrobenzyl bromides are a class of highly versatile reagents in organic synthesis, valued for their utility as chemical intermediates and as protecting groups. chemimpex.comketonepharma.coma2bchem.com Compounds such as 4-nitrobenzyl bromide and 2-nitrobenzyl bromide serve as key building blocks for preparing a variety of organic molecules, including those with pharmaceutical and agrochemical applications. chemimpex.coma2bchem.comfishersci.se The reactivity of the benzyl (B1604629) bromide moiety allows for facile nucleophilic substitution reactions, while the electron-withdrawing nature of the nitro group enhances the electrophilicity at the benzylic carbon, facilitating these transformations. cymitquimica.com

A significant application of nitrobenzyl groups is their use as protecting groups for functional groups like alcohols and amines, particularly in the multi-step synthesis of complex molecules. ketonepharma.comketonepharma.com The 2-nitrobenzyl group, in particular, is notable for its use as a photolabile protecting group, which allows for the controlled release of a protected functional group under mild UV light conditions, a valuable tool in fields like chemical biology and materials science. a2bchem.comfishersci.se Kinetic studies on the solvolysis of o-nitrobenzyl bromide indicate a complex reaction mechanism, with the ortho-nitro group potentially acting as an intramolecular nucleophilic assistant under certain conditions. mdpi.com

Problem Statement: Bridging Synthetic Utility and Mechanistic Understanding of 2-Fluoro-6-nitrobenzyl bromide

While the individual contributions of fluorine substituents and nitrobenzyl bromide functionalities are well-documented, the compound this compound presents a unique case where these features are combined in a sterically crowded ortho, ortho' arrangement. This specific substitution pattern, with both a highly electronegative fluorine atom and a bulky, electron-withdrawing nitro group flanking the reactive bromomethyl group, creates a complex electronic and steric environment. A significant gap exists in connecting its demonstrated synthetic utility with a detailed mechanistic understanding of how these ortho-substituents synergistically or antagonistically influence the reactivity of the benzylic position. For instance, the compound has been successfully used in reactions like copper-mediated trifluoromethylation and as a precursor for heterocyclic systems, yet a comprehensive analysis of its reaction kinetics and pathways is not widely available. acs.orgchimia.ch The central problem is the lack of a consolidated academic investigation into the distinct reactivity of this compound, which is essential for predicting its behavior and expanding its rational application in targeted organic synthesis.

Research Objectives for Comprehensive Analysis of this compound

To address the identified problem, this investigation pursues the following primary objectives:

To compile and present the known physicochemical properties of this compound from available literature and chemical data sources.

To document and analyze reported synthetic methods that utilize this compound as a key reactant or intermediate.

To evaluate the influence of the ortho-fluoro and ortho-nitro substituents on the reactivity of the benzylic bromide functionality, drawing comparisons to related structures where possible.

To highlight its application as a building block in the synthesis of more complex molecular architectures, particularly fluorinated heterocyclic compounds.

Scope of the Academic Investigation

This article focuses exclusively on the chemical properties, synthesis, and reactivity of this compound. The investigation is confined to the data available in scientific literature and chemical databases. The scope includes an analysis of its molecular structure, documented physical properties, and its role as a reagent in specific organic transformations. It will not extend to biological activity, toxicological profiles, large-scale industrial manufacturing processes, or economic analysis. The primary goal is to provide a focused chemical profile of the title compound.

Organization of the Research Outline

This research is organized to first provide a broad context on the importance of its constituent chemical motifs—organofluorine and nitroaromatic compounds. It then narrows its focus to the specific properties and synthetic applications of this compound, presenting detailed findings and data to fulfill the stated research objectives.

Detailed Research Findings

The compound this compound is a crystalline solid with a pungent odor and is classified as a lachrymator. thermofisher.com It is sensitive to light and insoluble in water. thermofisher.comchemicalbook.com Its key chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Synthetic Applications and Reactivity

Research has demonstrated the utility of this compound as a versatile building block in specialized organic reactions.

One notable application is in copper-mediated trifluoromethylation. A study showed that this compound can be chemoselectively converted to 2-fluoro-1-nitro-3-(trifluoromethyl)benzene. This reaction proceeds in a 61% yield, highlighting that the method tolerates the presence of both the fluorine and nitro groups on the aromatic ring. acs.org

Furthermore, the compound serves as a key precursor in the synthesis of complex heterocyclic systems. In a multi-step synthesis of fluorotetrahydroquinolines, this compound was reacted with the anion of diethyl 2-fluoromalonate to produce diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl)malonate in an 88% yield. chimia.ch This intermediate subsequently undergoes a reduction-cyclization process to form the target fluorotetrahydroquinoline framework. This synthetic route showcases the compound's role in constructing advanced, selectively fluorinated molecules. chimia.ch

Table 2: Selected Synthetic Reactions of this compound

The compound has also been identified as a starting material for preparing nitobenzyl ester-based nonionic photoacid generators (PAGs) through reaction with silver sulfonate. chemicalbook.comlabfind.co.kr Additionally, it can serve as a precursor for the synthesis of 2-Fluoro-6-nitrobenzoic acid. chemicalbook.com These examples underscore the synthetic potential of this compound, which stems from the combined electronic and steric effects of its unique substitution pattern.

Compound Reference Table

Table 3: List of Mentioned Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-3-nitrobenzene
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InChI

InChI=1S/C7H5BrFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSODTKRSQTJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60173244
Record name 2-(Bromomethyl)-1-fluoro-3-nitrobenzene
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Molecular Weight

234.02 g/mol
Source PubChem
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CAS No.

1958-93-6
Record name 2-(Bromomethyl)-1-fluoro-3-nitrobenzene
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Record name 2-Bromomethyl-1-fluoro-3-nitrobenzene
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Record name 2-(Bromomethyl)-1-fluoro-3-nitrobenzene
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Record name 2-(bromomethyl)-1-fluoro-3-nitrobenzene
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Record name 2-BROMOMETHYL-1-FLUORO-3-NITROBENZENE
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Synthetic Methodologies and Strategic Route Design for 2 Fluoro 6 Nitrobenzyl Bromide

Precursor Synthesis and Bromination Strategies

The primary precursor for the synthesis of 2-Fluoro-6-nitrobenzyl bromide is 2-fluoro-6-nitrotoluene (B1294474). The critical step is the selective bromination of the methyl group, a transformation that requires conditions amenable to free-radical substitution while avoiding electrophilic aromatic substitution.

Synthesis of o-nitrobenzyl bromide as a Key Intermediate

The synthesis of o-nitrobenzyl bromide serves as a well-established model for the benzylic bromination of nitrotoluenes. google.comgoogle.com Understanding the methods for its preparation provides a foundation for developing strategies for its fluorinated analogue. A common approach involves the free-radical bromination of o-nitrotoluene. google.compatsnap.com

A robust method for the synthesis of o-nitrobenzyl bromide utilizes a combination of hydrogen peroxide and hydrobromic acid. google.comchemicalbook.com This system generates bromine in situ, offering a safer and more controlled alternative to using elemental bromine directly. nih.gov The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). google.comchemicalbook.com

The efficiency of the bromination of nitrotoluene derivatives is highly dependent on the molar ratios of the reactants and the reaction conditions. For the synthesis of o-nitrobenzyl bromide using H₂O₂ and HBr, a molar ratio of o-nitrotoluene to 40% hydrobromic acid and 30% hydrogen peroxide of 1:1.2:1.2 has been shown to result in a high purity product (98.5%). google.comchemicalbook.com In other studies, employing an excess of the nitrotoluene substrate, such as a 1.5:1 molar ratio relative to the brominating agent, can help to suppress the formation of over-brominated products. Temperature control is also crucial; for instance, the bromination of o-nitrotoluene using H₂O₂/HBr is effectively carried out at a temperature of 72-75°C. chemicalbook.com

Table 1: Optimization of Molar Ratios for o-Nitrobenzyl Bromide Synthesis

o-Nitrotoluene (molar eq.)40% HBr (molar eq.)30% H₂O₂ (molar eq.)Purity of o-nitrobenzyl bromide (%)
11.0Not specified97.9 google.com
11.21.298.5 google.comchemicalbook.com

The choice of solvent can significantly impact the efficiency and selectivity of benzylic bromination. Dichloroethane has been effectively used as a solvent in the synthesis of o-nitrobenzyl bromide with the H₂O₂/HBr system. google.comchemicalbook.com In general, for radical nitration reactions, which share mechanistic similarities with radical bromination, solvated systems are often more feasible than solventless ones. researchgate.net For instance, studies on toluene (B28343) nitration have shown that solvents like water and methanol (B129727) can lower the reaction energy barrier. researchgate.net However, some methods aim for solvent-free conditions to improve the atom economy of the process. The use of a single solvent for both the reaction and subsequent work-up, such as ethylene (B1197577) dichloride (EDC), can also be advantageous in minimizing solvent loss. researchgate.net

After the reaction, purification of the crude o-nitrobenzyl bromide is essential to remove unreacted starting materials and byproducts. A common method involves washing the organic phase with water to remove water-soluble impurities. google.comchemicalbook.com The solvent is then typically removed by distillation under reduced pressure. google.comchemicalbook.com The final purification is often achieved by recrystallization or leaching with a suitable solvent. For instance, leaching the crude product with cold dichloroethane yields a white solid of o-nitrobenzyl bromide. google.comchemicalbook.com Another technique involves cold crystallization from the reaction mixture, which can be particularly effective when an excess of the starting material is used, allowing for its easy recycling. researchgate.net

Catalytic Bromination with Hydrogen Peroxide and Hydrobromic Acid

Considerations for Alternative Bromination Reagents in Fluorinated Systems

While the H₂O₂/HBr system is effective, other bromination reagents are available and may offer advantages, particularly for fluorinated substrates. N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination. researchgate.net The reaction is often initiated by light or a radical initiator in a solvent like carbon tetrachloride. researchgate.net For electrophilic aromatic bromination, which is a potential side reaction, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) have been used for their regioselectivity under mild conditions. organic-chemistry.org Another class of reagents for direct fluorination of aromatic C-H bonds includes N-fluorobenzenesulfonimide (NFSI), which is a stable and selective source of electrophilic fluorine. rsc.org For bromination, the in-situ generation of bromine from sources like sodium bromide in the presence of an oxidant like chloramine-T or Oxone offers a milder alternative to using liquid bromine. organic-chemistry.org

Fluorination Approaches to Access this compound

The introduction of a fluorine atom onto an aromatic ring can be a challenging step due to the high reactivity of many fluorinating agents and the need for precise regiochemical control.

Direct fluorination aims to introduce a fluorine atom onto an aromatic ring that already possesses other substituents. In the context of this compound, this would theoretically involve the fluorination of a substrate like 2-nitrobenzyl bromide or 2-nitrotoluene (B74249). However, this approach is fraught with significant selectivity challenges.

The aromatic ring in a substrate like 2-nitrotoluene is strongly deactivated by the electron-withdrawing nitro group, which directs incoming electrophiles to the meta-positions (positions 3 and 5). The methyl group is a weak ortho-, para-director. Electrophilic fluorination would therefore be expected to yield a mixture of isomers, with 3-fluoro-2-nitrotoluene (B1357575) and 5-fluoro-2-nitrotoluene (B1295086) being major products, rather than the desired 2-fluoro-6-nitrotoluene. nih.gov Direct fluorination is often unselective and complicated by the properties of fluorine. nih.gov The synthesis of selectively fluorinated molecules is a significant challenge in organic chemistry. researchgate.net

Furthermore, the harsh conditions often required for electrophilic fluorination of deactivated rings can lead to side reactions and decomposition. Nucleophilic aromatic substitution (SNAr) could be another direct route if a suitable leaving group were present at the 2-position, ortho to the activating nitro group. However, installing such a leaving group selectively on the required precursor adds complexity, making this path less direct.

A more practical and widely employed strategy involves using a starting material that already contains the fluorine atom in the correct position. This "indirect" approach provides superior regiochemical control. A plausible and common synthetic route begins with a readily available fluorinated precursor and builds the desired functionality in subsequent steps.

One logical pathway starts from 2-fluorotoluene (B1218778). The synthesis proceeds as follows:

Nitration: 2-fluorotoluene is subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the ring. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The combined directing effects lead to the formation of several isomers, including the desired 2-fluoro-6-nitrotoluene, which must be separated from other products like 4-fluoro-2-nitrotoluene. researchgate.net

Radical Bromination: The isolated 2-fluoro-6-nitrotoluene is then subjected to a free-radical bromination of the benzylic methyl group. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under light irradiation. scientificupdate.comyoutube.com This selectively brominates the methyl group to yield the final product, this compound. google.com

This multi-step approach, while longer, allows for the unambiguous construction of the target molecule by controlling the introduction of each functional group in a separate, regiochemically predictable reaction.

Table 1: Plausible Indirect Synthetic Route

Step Precursor Reagents & Conditions Product Purpose
1 2-Fluorotoluene HNO₃, H₂SO₄ 2-Fluoro-6-nitrotoluene Introduction of the nitro group. Requires isomeric separation.

| 2 | 2-Fluoro-6-nitrotoluene | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | this compound | Selective radical bromination of the benzylic methyl group. |

The field of organofluorine chemistry is continually evolving, with new reagents being developed to provide milder, more selective, and more efficient methods for fluorination. numberanalytics.com

N-Fluoropyridinium salts, such as N-fluoropyridinium triflate, were among the first stable, easy-to-handle, and widely applicable electrophilic fluorinating agents. beilstein-journals.orgnih.gov Their fluorinating power can be tuned by changing the substituents on the pyridine (B92270) ring, allowing them to fluorinate a wide range of organic compounds, including aromatics, under mild conditions. nih.govresearchgate.net The mechanism is often proposed to proceed via a single-electron transfer (SET) process. nih.gov While effective for many substrates, their application to strongly deactivated aromatic rings, such as those bearing a nitro group, can be challenging and may result in low yields or require forcing conditions, with regioselectivity remaining a primary obstacle. google.com

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly popular, commercially available, and user-friendly electrophilic fluorinating agent. organic-chemistry.org It is a crystalline solid that is much safer to handle than gaseous fluorine. Selectfluor™ is effective for the fluorination of a wide variety of compounds, including electron-rich aromatic systems, often providing good yields. researchgate.net The mechanism of aromatic fluorination with Selectfluor™ is believed to involve a single-electron transfer (SET) from the aromatic substrate to the reagent. rsc.org

However, like other electrophilic methods, achieving regiocontrol on a deactivated, substituted ring like nitrotoluene is a significant challenge. umich.edu While Selectfluor™ has broadened the scope of electrophilic fluorination, its direct application to synthesize 2-fluoro-6-nitrotoluene from 2-nitrotoluene would likely suffer from the same regioselectivity issues as other electrophilic reagents, making an indirect, precursor-based route more synthetically viable.

Table 2: Comparison of Electrophilic Fluorinating Agents

Reagent Type Form Key Characteristics
N-Fluoropyridinium Salts Electrophilic Crystalline Solids Tunable reactivity based on pyridine substituents; generally mild conditions. researchgate.net

| Selectfluor™ | Electrophilic | Crystalline Solid | Commercially available, stable, easy to handle; powerful fluorinating agent. organic-chemistry.org |

Emerging Trends in Electrophilic and Nucleophilic Fluorination Reagents for Aromatic Systems

Purification and Isolation Techniques for Research-Grade this compound

Following its synthesis, particularly via the multi-step indirect route, this compound must be isolated from unreacted starting materials, reagents, and reaction by-products. Achieving research-grade purity typically involves a sequence of standard laboratory procedures.

First, an aqueous work-up is performed. The reaction mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or dichloromethane) and washed sequentially with water and brine (a saturated aqueous solution of sodium chloride). This process removes water-soluble impurities, such as salts and residual acids or bases. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove dissolved water.

The primary purification method for non-volatile organic compounds is typically column chromatography. The crude product, after removal of the solvent in vacuo, is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. An appropriate solvent system (eluent), usually a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through the column. Components of the mixture separate based on their differing affinities for the stationary phase and solubility in the eluent. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

For solid compounds like this compound (melting point 50-54 °C), recrystallization is an excellent final step to achieve high purity. This technique involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution (the mother liquor). The pure crystals are then collected by filtration. google.com The choice of solvent is critical for successful recrystallization.

Chromatographic Separations of Isomeric Byproducts

The synthesis of this compound can often lead to the formation of various structural isomers, such as 2-fluoro-4-nitrobenzyl bromide and 3-fluoro-2-nitrobenzyl bromide, arising from non-selective bromination or nitration steps on the aromatic ring. The effective separation of these isomeric impurities is crucial for obtaining a product of high purity. Column chromatography is a principal technique employed for this purpose. researchgate.netgoogle.com

The separation relies on the differential adsorption of the isomers onto a stationary phase, typically silica gel, and their varying solubility in the mobile phase. researchgate.net The polarity differences among the isomers, dictated by the relative positions of the fluoro, nitro, and bromomethyl groups, are exploited to achieve separation. For instance, benzyl (B1604629) bromide and its derivatives are often purified using eluents such as petroleum ether or mixtures of ethyl acetate and petroleum ether. google.com In many cases, the desired product can be separated from less polar impurities by using a non-polar solvent system, like dichloromethane, where the target compound may elute after the impurities. researchgate.net

Flash chromatography has also been demonstrated as an effective method for separating geometric isomers of complex molecules, suggesting its utility in resolving isomeric mixtures of substituted benzyl bromides. nih.gov For analytical quantification and separation of closely related isomers, high-resolution gas chromatography (GC) techniques, such as those using low thermal mass (LTM) technology, can be employed. rsc.org While not a preparative method, GC is invaluable for assessing the purity and isomeric ratio of the product. rsc.org

Table 1: Typical Chromatographic Conditions for Purifying Benzyl Bromide Derivatives
TechniqueStationary PhaseTypical Mobile Phase (Eluent)Separation Principle
Column ChromatographySilica GelPetroleum ether/Ethyl acetate mixtures google.comPolarity-based differential adsorption
Column ChromatographySilica GelDichloromethane researchgate.netSeparation of less polar byproducts
Flash ChromatographySilica GelDichloromethane/Ethyl ether mixtures nih.govRapid, high-resolution separation based on polarity
Gas Chromatography (Analytical)DB-624 column or similar rsc.orgHelium/Nitrogen (Carrier Gas)Separation based on volatility and interaction with the stationary phase

Recrystallization Techniques for Enhanced Purity

Recrystallization is a fundamental and highly effective technique for enhancing the purity of solid compounds like this compound, which typically appears as a crystalline powder. labfind.co.kr This method operates on the principle of solubility differences between the desired compound and its impurities in a given solvent at varying temperatures. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For benzyl bromide derivatives and related nitroaromatic compounds, various solvent systems have proven effective. A procedure for the closely related 2-bromo-6-nitrobenzyl bromide specifies crystallization from ethyl alcohol. prepchem.com Other research indicates that alkyl halides can be purified by recrystallization from ethanol (B145695). preprints.org Combinations of solvents, such as ether/hexane (B92381), are also used for purifying related benzyl derivatives. sci-hub.se A patent for a similar nitro compound describes a process of dissolving the crude material in hot methanol, followed by the addition of water to induce crystallization upon cooling. google.com

Successful application of these techniques can yield this compound as a solid with a defined melting point, typically in the range of 50-54°C. labfind.co.kr

Table 2: Solvent Systems for Recrystallization of this compound and Related Compounds
Solvent SystemProcedure NotesReference for Related Compounds
EthanolDissolve in hot ethanol and cool to induce crystallization. prepchem.compreprints.org
Methanol/WaterDissolve in hot methanol, add water, and cool the mixture. google.com
Ether/HexaneDissolve in a minimal amount of ether and add hexane as an anti-solvent. sci-hub.se
Carbon Tetrachloride/EtherUsed for purification after passing through an alumina (B75360) plug. prepchem.com

Advanced Distillation and Sublimation Methods

For compounds that are thermally stable, advanced distillation and sublimation methods offer powerful alternatives for purification, particularly for separating components with different vapor pressures.

Vacuum Distillation: This technique involves distillation under reduced pressure, which lowers the boiling point of the compound, thereby preventing thermal decomposition. It is particularly useful for separating the desired product from non-volatile impurities or from byproducts with significantly different boiling points. researchgate.net Fractional distillation under vacuum can be employed to separate isomeric byproducts if their boiling points are sufficiently different. google.com While this compound is a solid at room temperature, vacuum distillation could be applied if the compound is melted and stable at the required temperatures.

Sublimation: Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. This technique is an excellent method for purifying solids like this compound. The crude solid is heated under vacuum, and the vaporized compound is then condensed back into a solid on a cooled surface, leaving non-volatile impurities behind. Vacuum sublimation is particularly effective for removing inorganic salts or high molecular weight polymeric byproducts. The purification of other chemical solids, such as trichloroborazole, has been successfully achieved by vacuum sublimation at moderately elevated temperatures (e.g., 70°C). rsc.org

Table 3: Advanced Purification Methods
MethodPrincipleTypical ConditionsApplicability for this compound
Vacuum DistillationSeparation based on differences in boiling points at reduced pressure.Reduced pressure; elevated temperature (above melting point). researchgate.netSuitable for removing non-volatile or significantly less/more volatile organic impurities.
Vacuum SublimationSeparation of a volatile solid from non-volatile impurities.Reduced pressure; temperature below the melting point but high enough for vaporization (e.g., 70-120°C). rsc.orgExcellent for removing non-volatile contaminants like inorganic salts or polymeric residues.

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Nitrobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

2-Fluoro-6-nitrobenzyl bromide is an organic compound featuring a benzyl (B1604629) bromide structure substituted with both a fluorine atom and a nitro group. lookchem.com This substitution pattern renders the benzylic carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic position, where the bromide ion, a good leaving group, is displaced by an incoming nucleophile. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries. lookchem.com

Nucleophilic substitution reactions at a saturated carbon atom, such as the benzylic carbon in this compound, can proceed through two primary mechanisms: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. masterorganicchemistry.com The key distinction between these pathways lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.comreddit.com

The SN1 reaction is a two-step process. youtube.com First, the leaving group departs, forming a carbocation intermediate in the slow, rate-determining step. masterorganicchemistry.comyoutube.com In the second, fast step, the nucleophile attacks the carbocation. masterorganicchemistry.com This mechanism is favored by substrates that can form stable carbocations (e.g., tertiary and secondary alkyl halides), the use of weak nucleophiles, and polar protic solvents that can stabilize both the carbocation intermediate and the leaving group. youtube.comyoutube.com

The SN2 reaction , in contrast, is a concerted, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. reddit.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. reddit.com This pathway is favored for primary and methyl halides, which are sterically unhindered, and is promoted by strong nucleophiles and polar aprotic solvents. youtube.comyoutube.com

For this compound, the substrate is a primary benzylic halide. While benzylic systems can stabilize carbocations through resonance, which might suggest a potential for an SN1 pathway, the electronic effects of the ring substituents are dominant. The presence of two strong electron-withdrawing groups, the nitro (NO₂) group and the fluorine (F) atom, at the ortho positions significantly destabilizes the formation of a positive charge on the benzylic carbon. This destabilization makes the formation of a carbocation intermediate highly unfavorable, thus strongly disfavoring the SN1 pathway. Consequently, nucleophilic substitution reactions of this compound proceed almost exclusively through the SN2 mechanism . The electron-withdrawing nature of the substituents also increases the partial positive charge on the benzylic carbon, making it more susceptible to backside attack by a nucleophile, which further favors the SN2 pathway.

The high reactivity of the benzylic carbon in this compound allows it to react with a broad spectrum of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds.

Reactions with oxygen-based nucleophiles provide pathways to ethers and esters. Alcohols can react with benzylic halides to form ethers, while carboxylates yield esters. libretexts.org A notable application of this compound is its reaction with silver sulfonate, an oxygen-based nucleophile, to produce a nonionic photoacid generator known as NIPAG 2. lookchem.comchemicalbook.comchemicalbook.com This reaction exemplifies the compound's utility in specialized chemical synthesis. lookchem.com

Table 1: Reactions with Oxygen-Based Nucleophiles
NucleophileExample ReagentProduct TypeSignificance
Alcohol/AlkoxideEthanol (B145695) (CH₃CH₂OH)EtherGeneral synthesis of benzyl ethers.
CarboxylateSodium Acetate (B1210297) (CH₃COONa)EsterFormation of benzyl esters.
SulfonateSilver Sulfonate (RSO₃Ag)Sulfonate EsterUsed in the synthesis of photoacid generators like NIPAG 2. lookchem.comchemicalbook.com

Nitrogen-based nucleophiles react readily with this compound to form various nitrogen-containing compounds. Ammonia and primary or secondary amines can be alkylated in SN2 reactions to produce primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgopenstax.org However, these reactions can often lead to a mixture of products due to overalkylation. openstax.org

To achieve more controlled synthesis of primary amines, two common methods are employed. The first is the Gabriel synthesis, which uses the phthalimide (B116566) anion as a nitrogen nucleophile. libretexts.orgyoutube.com The second involves an SN2 reaction with the azide (B81097) ion (N₃⁻), which is a good nucleophile, to form an alkyl azide. libretexts.orgopenstax.org The resulting azide is not nucleophilic, preventing overalkylation, and can be subsequently reduced to the desired primary amine using a reducing agent like LiAlH₄. libretexts.orgopenstax.org

Table 2: Reactions with Nitrogen-Based Nucleophiles
NucleophileExample ReagentIntermediate/Product TypeSynthetic Utility
AmmoniaNH₃Primary Amine (often with overalkylation)Direct but often unselective amination. openstax.org
Primary AmineR-NH₂Secondary AmineSynthesis of N-substituted benzylamines. openstax.org
Azide IonSodium Azide (NaN₃)Alkyl AzideClean synthesis of primary amines after reduction. libretexts.orgopenstax.org
Phthalimide AnionPotassium PhthalimideN-Alkyl PhthalimideGabriel synthesis for primary amines after hydrolysis. libretexts.orgyoutube.com

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an effective electrophile for this purpose. It reacts with soft carbon nucleophiles, such as enolates derived from malonic esters (malonates) or cyanide ions, via an SN2 mechanism. The reaction with cyanide (CN⁻) is a common method for extending a carbon chain by one carbon, introducing a nitrile functional group that can be further transformed. openstax.org Similarly, reaction with diethyl malonate in the presence of a base generates a carbanion that displaces the bromide to form a new C-C bond, a key step in the malonic ester synthesis.

Table 3: Reactions with Carbon-Based Nucleophiles
NucleophileExample ReagentProduct TypeSynthetic Application
CyanideSodium Cyanide (NaCN)NitrileChain extension by one carbon. openstax.org
Malonate EnolateDiethyl Malonate + Sodium EthoxideSubstituted Malonic EsterMalonic ester synthesis for carboxylic acid derivatives.
EnolatesKetone/Ester + Base (e.g., LDA)α-Alkylated CarbonylFormation of C-C bonds at the α-position of carbonyls.

The reactivity of benzyl halides in nucleophilic substitution reactions is highly sensitive to both electronic and steric factors imparted by substituents on the aromatic ring. nsf.gov

Electronic Effects: The presence of the strongly electron-withdrawing nitro and fluoro groups at the ortho-positions of this compound has a profound activating effect on the SN2 reaction pathway. These groups pull electron density away from the aromatic ring and, through inductive effects, from the benzylic carbon. This increased electrophilicity of the reaction center facilitates the attack by nucleophiles. The electron-withdrawing substituents also help to stabilize the partial negative charge that develops on the leaving group in the SN2 transition state, further lowering the activation energy and accelerating the reaction. nsf.gov

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms around the reaction center that can impede the approach of the nucleophile. nsf.gov In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite the leaving group (backside attack). youtube.com For this compound, the substituents are in the ortho positions relative to the -CH₂Br group. While ortho-substituents can potentially hinder the approach of a nucleophile, the benzylic carbon is one atom removed from the ring, which lessens the direct steric impact compared to nucleophilic aromatic substitution. nsf.gov For most nucleophiles, the steric hindrance from the ortho-fluoro and nitro groups is not significant enough to prevent the SN2 reaction, although it may slightly slow the reaction rate compared to an unsubstituted benzyl bromide, especially with very bulky nucleophiles. The dominant influence remains the powerful electronic activation provided by these groups. nsf.gov

Reactivity with Diverse Nucleophiles

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and can be transformed into various other functionalities. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution while also enabling a range of reduction pathways.

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comwikipedia.org

Commonly employed methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is often the method of choice for nitro reductions. commonorganicchemistry.com Reagents like hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation with Pd/C efficiently reduces both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is particularly useful for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems : The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for converting a nitro group to an amine. masterorganicchemistry.comscispace.com The use of iron under acidic conditions provides a mild method for this transformation, often in the presence of other reducible groups. commonorganicchemistry.com

The reduction of the nitro group on the this compound scaffold is a key step in the synthesis of various useful intermediates. For instance, the resulting 2-fluoro-6-aminobenzylamine derivatives are precursors for other chemical compounds. scispace.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent System Conditions Notes
H₂ / Pd/C Typically room temperature to moderate heat, atmospheric to moderate pressure Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com
H₂ / Raney Ni Varies, often used when avoiding dehalogenation Effective alternative to Pd/C. commonorganicchemistry.com
Fe / HCl or AcOH Refluxing acid A classic, robust, and cost-effective method. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂ Acidic or neutral conditions A mild reducing agent suitable for sensitive substrates. masterorganicchemistry.comscispace.com
Zn / NH₄Cl or AcOH Aqueous or acidic media Provides a mild reduction environment. commonorganicchemistry.comscispace.com
Na₂S or Na₂S₂O₄ Aqueous or alcoholic solution Can sometimes offer chemoselectivity for reducing one of multiple nitro groups. wikipedia.orgcommonorganicchemistry.com

Beyond complete reduction to an amine, the nitro group can undergo partial reduction or other transformations to yield different functionalities. These reactions are often dependent on the specific reagents and conditions employed.

Partial Reduction to Hydroxylamines : Under controlled conditions, nitroarenes can be selectively reduced to N-arylhydroxylamines. Reagents such as zinc dust in aqueous ammonium chloride or catalytic systems like Raney nickel with hydrazine (B178648) at low temperatures can achieve this transformation. wikipedia.org A general strategy for the synthesis of cyclic N-aryl hydroxamic acids involves the partial reduction of substituted 2-nitrophenylalanine substrates, which can be prepared from the corresponding nitrobenzyl bromides. lookchem.com

Formation of Azo and Azoxy Compounds : In certain non-acidic or basic reduction environments, particularly with reagents like lithium aluminum hydride (LiAlH₄), aromatic nitro compounds can dimerize to form azo (R-N=N-R) or azoxy (R-N=N⁺(O⁻)-R) compounds. masterorganicchemistry.comwikipedia.org

Reduction to Oximes : While more common for aliphatic nitro compounds, aromatic nitro compounds can sometimes be converted to oximes using specific metal salts like tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.org

These transformations highlight the chemical versatility of the nitro group, allowing for the synthesis of a diverse array of nitrogen-containing compounds from a single nitroaromatic precursor.

Reactions of the Aromatic Ring

The reactivity of the aromatic ring of this compound is heavily influenced by the substituents present. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. nih.gov The fluorine atom is also deactivating due to its inductive effect but acts as an ortho, para-director because of its lone pairs. makingmolecules.com The interplay of these effects dictates the feasibility and regioselectivity of reactions on the aromatic core.

Due to the strong deactivating effect of the nitro group, electrophilic aromatic substitution (EAS) on this compound is challenging and generally requires harsh conditions. total-synthesis.com The combined deactivating effects of both the fluoro and nitro groups make the aromatic ring significantly less nucleophilic than benzene (B151609). makingmolecules.com

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this substrate, the directing effects of the substituents are in opposition. The nitro group directs meta (to the C4 position), while the fluoro group directs ortho and para (to the C3 and C5 positions). Given the strong deactivating nature of the nitro group, any successful substitution would likely require forcing conditions and may result in a mixture of products or favor the position meta to the nitro group.

Table 2: Directing Effects of Substituents in this compound for EAS

Substituent Position Electronic Effect Directing Influence
-F C2 Inductively withdrawing, resonantly donating Deactivating, ortho, para-directing
-NO₂ C6 Inductively and resonantly withdrawing Strongly deactivating, meta-directing
-CH₂Br C1 Weakly deactivating ortho, para-directing

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org

In this compound, the fluorine atom can act as a moderate DMG. organic-chemistry.org However, the presence of the acidic benzylic protons and the electrophilic nitro group complicates this approach. Strong bases like alkyllithiums could potentially react at the benzylic position or with the nitro group instead of effecting ortho-lithiation. Therefore, the application of DoM to this specific substrate would require careful selection of the base and reaction conditions to achieve the desired regioselectivity and avoid side reactions. The strong electron-withdrawing nature of the nitro group increases the acidity of the ring protons, which could potentially facilitate metalation, but its reactivity towards strong nucleophiles/bases remains a significant challenge.

Cross-Coupling Reactions and Catalytic Transformations

The benzylic bromide functional group in this compound makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org this compound could, in principle, be coupled with various aryl or vinyl boronic acids to form diarylmethane structures or their analogues. nih.gov However, the presence of the nitro group can sometimes lead to lower yields in Suzuki reactions. nih.gov The reaction typically employs a palladium catalyst and a base. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While typically used for sp²-hybridized halides, variations for sp³-hybridized halides like benzyl bromides exist. libretexts.org A successful Sonogashira coupling of this compound would yield substituted alkynes. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. soton.ac.uk

Other Catalytic Transformations : The reactivity of the benzyl bromide moiety allows for its participation in other catalytic transformations, such as Heck-type reactions or Buchwald-Hartwig aminations, under appropriate conditions. These reactions would further expand the synthetic utility of this compound by enabling the formation of a wide range of C-C, C-N, and C-O bonds.

Table 3: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partners Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura R-B(OH)₂ Pd(0) complex + Base C(sp³)-C(sp²) or C(sp³)-C(sp³)
Sonogashira R-C≡CH Pd(0) complex + Cu(I) + Base C(sp³)-C(sp)
Heck Alkene Pd(0) complex + Base C(sp³)-C(sp²)
Buchwald-Hartwig Amine (R₂NH) Pd(0) complex + Base C(sp³)-N
Stille Organostannane (R-SnR'₃) Pd(0) complex C(sp³)-C(sp²)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

No specific research data was found for the Suzuki or Heck reactions of this compound.

Copper-Catalyzed Alkylation Reactions

No specific research data was found for the copper-catalyzed alkylation reactions of this compound.

Exploration of Photoredox Catalysis in Transformations of this compound

No specific research data was found for transformations of this compound using photoredox catalysis.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-Fluoro-6-nitrobenzyl bromide, offering a detailed view of the proton, carbon, and fluorine atomic nuclei. rsc.orgrsc.org

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within the molecule. In a derivative of this compound, specifically diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl) malonate, the aromatic protons of the 2-fluoro-6-nitrobenzyl group appear as a multiplet in the range of δ 7.75 ppm. chimia.ch The methylene (B1212753) protons (CH₂) adjacent to the bromine atom in the parent compound are expected to show a distinct chemical shift, which in a related derivative, diethyl 2-(2-nitrobenzyl)-2-fluoromalonate, is observed as a doublet at δ 3.95 ppm with a coupling constant (³JHF) of 23.5 Hz due to coupling with the fluorine on the malonate moiety. chimia.ch

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. For diethyl 2-(2-nitrobenzyl)-2-fluoromalonate, a compound structurally related to this compound, the carbon signals are well-resolved. chimia.ch Key chemical shifts include the carbonyl carbon (C=O) at δ 165.40 ppm, which appears as a doublet with a ²JCF of 25.5 Hz. The carbon bearing the nitro group (C-NO₂) is found at δ 150.74 ppm, and the aromatic carbons resonate between δ 125.02 and δ 133.34 ppm. chimia.ch The carbon atom directly bonded to the fluorine in the malonate portion (C-F) shows a large coupling constant (¹JCF = 201.8 Hz) and resonates at δ 93.90 ppm. chimia.ch The methylene carbon of the benzyl (B1604629) group (CF-CH₂) is observed at δ 35.36 ppm as a doublet with a ²JCF of 20.3 Hz. chimia.ch The chemical shifts in ¹³C NMR are sensitive to factors like electronegativity and hybridization state. libretexts.org

¹³C NMR Data for Diethyl 2-(2-nitrobenzyl)-2-fluoromalonate chimia.ch
Carbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C=O165.40d²JCF = 25.5
C-NO₂150.74s-
C-1 (Aromatic)133.34d³JCF = 2.4
Ar (Aromatic)132.72s-
Ar (Aromatic)128.82s-
Ar (Aromatic)127.76s-
Ar (Aromatic)125.02s-
C-F93.90d¹JCF = 201.8
OCH₂63.10s-
CF-CH₂35.36d²JCF = 20.3
CH₃13.97s-

¹⁹F NMR for Fluorine Environment Sensitivity

Fluorine-19 NMR (¹⁹F NMR) is particularly useful for organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.comchemrxiv.orgnih.gov In diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl) malonate, the fluorine atom on the aromatic ring resonates as a multiplet at δ -119.44 ppm. chimia.ch The fluorine on the malonate portion appears as a doublet of doublets at δ -163.80 ppm, with coupling constants of ³JHF = 24.4 Hz and ³JHF = 20.6 Hz. chimia.ch The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an ideal tool for analysis. chemrxiv.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. science.govugm.ac.id

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule. youtube.comscribd.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). ugm.ac.idyoutube.comgithub.io This is crucial for assigning specific proton signals to their corresponding carbon atoms in the backbone. github.io

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). ugm.ac.idyoutube.comnih.gov This technique is invaluable for connecting different spin systems and identifying quaternary carbons, which are not observed in HMQC/HSQC spectra. scribd.com

These 2D NMR experiments collectively provide a comprehensive map of the molecular structure of this compound and its derivatives. science.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. acs.orgnih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion (M+) of this compound is formed, which then undergoes fragmentation. The analysis of these fragments helps to confirm the compound's structure.

The fragmentation of aromatic compounds is often characterized by a stable molecular ion peak. libretexts.org For this compound, key fragmentation pathways would involve the cleavage of the bonds to the substituents on the benzene (B151609) ring. The presence of bromine is readily identified by its characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). whitman.edu

Common fragmentation patterns for this molecule would include:

Loss of a bromine radical (•Br): This alpha-cleavage next to the aromatic ring is a common pathway for benzyl halides, leading to the formation of a stable 2-fluoro-6-nitrobenzyl cation. libretexts.org

Loss of the nitro group (•NO₂): Cleavage of the C-N bond results in a fragment corresponding to the loss of 46 mass units.

Formation of the tropylium (B1234903) ion: Aromatic compounds like toluene (B28343) can rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. libretexts.org In this substituted case, a related stable aromatic cation may be formed.

Loss of HF: The loss of fragments with mass units 19 (F) or 20 (HF) is characteristic of fluorinated compounds. whitman.edu

A hypothetical fragmentation table based on these principles is provided below.

Fragment Ion Proposed Structure Key Fragmentation Pathway
[M-Br]⁺C₇H₅FNO₂⁺Loss of bromine radical
[M-NO₂]⁺C₇H₅BrF⁺Loss of nitro group
[M-HBr]⁺C₇H₄FNO₂⁺Elimination of hydrogen bromide
C₇H₄FO⁺Tropylium-like ionRearrangement and loss of NO and H

This table is interactive. Click on the headers to sort.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies. amazonaws.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its nitro, fluoro, and aromatic functional groups.

The presence of the nitro (NO₂) and fluoro (F) groups gives rise to strong, characteristic absorption bands in the IR spectrum.

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds display two distinct, strong stretching vibrations. niscpr.res.inspectroscopyonline.com The asymmetric stretch typically appears in the 1570–1485 cm⁻¹ region, while the symmetric stretch is found between 1370–1320 cm⁻¹. niscpr.res.in A scissoring vibration can also be observed around 850 cm⁻¹. spectroscopyonline.com

Fluoro Group (C-F) Vibrations: The C-F stretching vibration in aromatic compounds is typically found in the region of 1250-1020 cm⁻¹. The exact position can be influenced by other substituents on the aromatic ring.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
NO₂Asymmetric Stretch1570 - 1485Strong
NO₂Symmetric Stretch1370 - 1320Strong
C-FStretch1250 - 1020Strong
Aromatic C=CStretch1625 - 1400Medium to Weak
Aromatic C-HStretch3100 - 3000Medium to Weak
C-BrStretch680 - 515Medium to Strong

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. rsc.org Nitroaromatic compounds are known to have distinct electronic transitions. aip.org The UV-Vis spectrum of this compound is dominated by the electronic system of the substituted benzene ring.

The nitro group acts as a strong electron-withdrawing group, influencing the electronic transitions of the aromatic system. rsc.org Research on nitrotoluene isomers has shown transitions to excited states (S₂ and S₃) in the UV region. aip.org For instance, a transition centered around 250 nm has been characterized for nitrotoluenes. aip.org The electronic excitation in some nitroaromatics can result in significant charge transfer from the benzene ring to the nitro group. aip.org The presence of the fluorine and bromomethyl groups will cause shifts in the absorption maxima (λ_max) compared to unsubstituted nitrobenzene, but the general features of π → π* and n → π* transitions associated with the nitroaromatic chromophore will be present.

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools for investigating molecular properties, complementing experimental data and providing deeper insights into structure and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can be employed to predict a variety of properties. prensipjournals.comuctm.edu

These calculations can provide:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the lowest energy conformation. uctm.edu

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. ekb.eg

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule, which is crucial for predicting reactivity. ekb.eg The region around the nitro group is expected to be highly electrophilic.

Vibrational Frequencies: Theoretical prediction of IR and Raman spectra, which can be compared with experimental data to confirm vibrational assignments. niscpr.res.in

Computational Parameter Description
MethodDensity Functional Theory (DFT)
FunctionalB3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set6-311++G(d,p)
Properties CalculatedOptimized Geometry, HOMO/LUMO Energies, MEP, Vibrational Frequencies

This table is interactive. Click on the headers to sort.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are valuable for performing conformational analysis. nih.gov

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov A key area of interest for this molecule would be the rotational freedom of the bromomethyl (-CH₂Br) group. The simulation can reveal the preferred orientation of this group relative to the plane of the aromatic ring and the adjacent fluoro and nitro substituents. These conformational preferences are influenced by steric hindrance and non-covalent interactions, such as dipole-dipole interactions between the C-Br, C-F, and N-O bonds. unimi.itjst.go.jp Understanding the conformational landscape is important as it can influence the molecule's reactivity and interactions in different chemical environments.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

In modern chemical research, computational methods serve as a powerful adjunct to experimental techniques for the structural elucidation of molecules. The prediction of spectroscopic parameters through theoretical calculations allows for the corroboration of experimental data and can provide insights into molecular structure and electronic environments. For this compound, methods based on Density Functional Theory (DFT) are particularly well-suited for forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Prediction of NMR Chemical Shifts

The theoretical calculation of NMR spectra is a standard procedure in computational chemistry, frequently employed to distinguish between isomers or to assign experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for predicting NMR isotropic shielding constants, which are then converted to chemical shifts.

Research on related organofluorine and nitroaromatic compounds has demonstrated the efficacy of DFT functionals such as B3LYP and ωB97XD in combination with various basis sets. liverpool.ac.ukchemrxiv.org For fluorinated compounds, methods like the ωB97XD functional with an aug-cc-pvdz basis set have been recommended for achieving high accuracy in ¹⁹F NMR chemical shift predictions. chemrxiv.org Similarly, the B3LYP functional with basis sets like 6-31G(d,p) or cc-pVDZ is widely used for calculating ¹H and ¹³C chemical shifts. liverpool.ac.ukrsc.org

For this compound, a computational study would first involve the optimization of its three-dimensional geometry at a selected level of theory. Following this, GIAO-DFT calculations would be performed to obtain the nuclear shielding tensors. These values are then referenced against the computed shielding of a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

Below is an illustrative table of what a computational output for the predicted NMR chemical shifts of this compound might look like, based on established methodologies.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound.

NucleusPredicted Chemical Shift (δ, ppm)Assignment
¹H~8.0 - 8.2Aromatic H (adjacent to NO₂)
¹H~7.6 - 7.8Aromatic H
¹H~7.4 - 7.6Aromatic H
¹H~4.8 - 5.0Benzylic CH₂
¹³C~160 - 163 (d, ¹JCF ≈ 250 Hz)C-F
¹³C~150 - 152C-NO₂
¹³C~130 - 135Aromatic CH
¹³C~120 - 128Aromatic CH
¹³C~115 - 120 (d, ²JCF ≈ 20 Hz)C-CH₂Br
¹³C~25 - 30Benzylic CH₂
¹⁹F~(-110) - (-115)Ar-F

Prediction of Vibrational Frequencies

Theoretical vibrational analysis is crucial for assigning bands in experimental IR and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies of the optimized molecular structure. Studies on related nitroaromatic compounds have successfully used methods like B3LYP with the 6-311+G(d,p) basis set to predict vibrational spectra. nih.gov

A known discrepancy exists where calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other model imperfections. To bridge this gap, the computed frequencies are uniformly scaled using empirical scaling factors, which depend on the specific functional and basis set used. nih.gov

For this compound, key predicted vibrational modes would include the asymmetric and symmetric stretches of the nitro (NO₂) group, the carbon-fluorine (C-F) stretch, vibrations of the bromomethyl (-CH₂Br) group, and various aromatic C-H and C=C stretching and bending modes.

An illustrative table representing a typical output from a scaled DFT calculation of the principal vibrational frequencies for this compound is provided below.

Table 2: Illustrative Predicted Principal Vibrational Frequencies (Scaled) for this compound.

Predicted Scaled Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3100Aromatic C-H StretchMedium
~1610Aromatic C=C StretchMedium-Strong
~1530NO₂ Asymmetric StretchVery Strong
~1450CH₂ ScissoringMedium
~1350NO₂ Symmetric StretchStrong
~1250C-F StretchStrong
~1210CH₂ WaggingMedium
~860C-N StretchMedium
~790C-H Out-of-plane BendStrong
~650C-Br StretchMedium-Weak

These computational predictions provide a robust framework for interpreting experimental spectra and confirming the identity and structural features of this compound in research settings.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformations

Kinetic studies are fundamental to understanding the rate and mechanism of chemical reactions. For 2-Fluoro-6-nitrobenzyl bromide, these studies help to quantify its reactivity towards various nucleophiles and under different reaction conditions.

The reaction of this compound with nucleophiles, such as amines or the anion of diethyl 2-fluoromalonate, generally follows second-order kinetics. chimia.ch This implies that the rate of the reaction is dependent on the concentrations of both the benzyl (B1604629) bromide and the nucleophile. For instance, in a typical SN2 reaction, the rate law is expressed as:

Rate = k[this compound][Nucleophile]

Where 'k' is the second-order rate constant.

While specific rate constants for the reactions of this compound are not extensively documented in publicly available literature, related studies on similar substrates like p-nitrobenzyl bromide provide a comparative framework. For example, the nucleophilicity of fluoride (B91410) ions in different nHF·base mixtures was quantified by measuring the second-order rate constants for their reaction with 4-nitrobenzyl bromide. acs.org These studies are crucial for predicting how this compound might behave under similar conditions. The presence of both a fluorine atom and a nitro group on the aromatic ring influences the electrophilicity of the benzylic carbon, which in turn affects the rate constant. The electron-withdrawing nature of these substituents is expected to increase the rate of nucleophilic substitution. annualreviews.org

A study on the reaction of this compound with cyclopropylamine (B47189) in acetonitrile (B52724) demonstrated the formation of N-(2-fluoro-6-nitrobenzyl)cyclopropanamine. google.com Although detailed kinetic data was not provided, the reaction conditions suggest a standard bimolecular nucleophilic substitution pathway. Similarly, its reaction with the anion of diethyl 2-fluoromalonate proceeds to give diethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl)malonate in good yield, indicative of an efficient SN2 process. chimia.ch

Table 1: Representative Reactions and Inferred Kinetic Behavior

Reactant 1Reactant 2ProductInferred Reaction Type
This compoundCyclopropylamineN-(2-fluoro-6-nitrobenzyl)cyclopropanamine google.comSN2
This compoundDiethyl 2-fluoromalonate anionDiethyl 2-fluoro-2-(2-fluoro-6-nitrobenzyl)malonate chimia.chSN2

This table is generated based on described synthetic procedures, where the reaction conditions are consistent with bimolecular nucleophilic substitution.

The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide deeper understanding into the energy profile of a reaction. For the nucleophilic substitution reactions of this compound, these parameters would be influenced by the electronic effects of the ortho-fluoro and ortho-nitro substituents. The strong electron-withdrawing nitro group stabilizes the transition state of an SN2 reaction, thereby lowering the activation energy and increasing the reaction rate. annualreviews.org Conversely, the ortho-fluoro substituent can exert both inductive and steric effects. While specific thermodynamic data for reactions involving this compound is scarce, analogies can be drawn from studies on related benzyl halides. For instance, computational studies on similar SN2 reactions often reveal the energetic favorability of the transition state leading to the observed products. nih.gov

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. For instance, substituting a hydrogen atom at the benzylic position of this compound with deuterium (B1214612) (D) could help to determine the kinetic isotope effect (KIE). In a classic SN2 reaction, a small secondary KIE is typically observed. acs.org A significant primary KIE would suggest a mechanism where the C-H bond is broken in the rate-determining step, such as an elimination reaction. While no specific isotopic labeling studies involving this compound are reported, such experiments on analogous systems like deuterated 4-nitrobenzyl bromide have confirmed SN2 mechanisms by observing complete inversion of configuration and a small secondary KIE. acs.org

Identification of Reactive Intermediates

In many reactions of benzyl halides, the primary reactive intermediate is the transition state of the SN2 displacement. However, under certain conditions, other intermediates can be formed. For example, in copper-mediated trifluoromethylation reactions, an in-situ generated [CuCF3] species is proposed to be the key intermediate that reacts with benzyl bromides. acs.org This reaction proceeds through a single electron-transfer process. While this has been demonstrated for this compound, which affords the trifluoromethyl product in 61% yield, the direct observation of the organocopper intermediate is challenging. acs.org In some palladium-catalyzed reactions involving benzyl halides, isolable palladium complexes have been identified as intermediates. acs.org Although not directly reported for this compound, these findings suggest the possibility of similar intermediates in its transition metal-catalyzed transformations.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on the mechanism and selectivity of a reaction. For the SN2 reactions of this compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used. chimia.chgoogle.com These solvents are effective at solvating the cations while leaving the nucleophile relatively "bare" and more reactive. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.

In nickel-catalyzed cross-coupling reactions of benzylic halides, the solvent and additives can influence the reaction rate and enantioselectivity. nih.gov For instance, the addition of ZnBr₂ to a reaction mixture was found to dramatically accelerate the reaction, presumably by forming more reactive arylated zinc species. nih.gov While this specific example does not use this compound, it highlights the crucial role that the reaction medium plays in facilitating key steps of a catalytic cycle, such as transmetalation. nih.gov The solubility and stability of reactants, intermediates, and catalysts are all dependent on the solvent, making it a critical parameter to optimize for any given transformation. acs.org

Applications of 2 Fluoro 6 Nitrobenzyl Bromide in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

2-Fluoro-6-nitrobenzyl bromide is a versatile building block in organic synthesis, primarily utilized for constructing complex molecular architectures. fluorochem.co.ukcalpaclab.com Its utility stems from the presence of three key functional groups: a bromine atom, a nitro group, and a fluorine atom attached to a benzene (B151609) ring. scbt.com The bromine atom, situated on a benzylic carbon, is a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functionalities to the molecule. The nitro group is a strong electron-withdrawing group that can be reduced to an amino group, providing a pathway for further derivatization. scbt.com The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, a desirable trait in drug design. worktribe.com

Synthesis of Fluorinated Heterocycles, e.g., Fluorotetrahydroquinolines

A significant application of this compound is in the synthesis of fluorinated heterocycles, such as fluorotetrahydroquinolines. chimia.chnih.gov A synthetic strategy involves the reaction of ortho-nitrobenzyl bromide precursors with diethyl 2-fluoromalonate ester. chimia.chnih.gov This reaction, followed by a reduction-cyclization step, yields fluorotetrahydroquinoline derivatives. chimia.ch The initial reaction involves the deprotonation of diethyl 2-fluoromalonate ester using a base like sodium hydride, followed by nucleophilic attack on the this compound. chimia.ch The subsequent reduction of the nitro group to an amine, often with a reducing agent like tin(II) chloride, facilitates an intramolecular cyclization to form the tetrahydroquinoline ring system. This methodology provides a straightforward, two-step process for accessing these valuable fluorinated heterocyclic scaffolds from readily available starting materials. chimia.chnih.govresearchgate.net

Preparation of Advanced Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various advanced pharmaceutical compounds. lookchem.comgoogleapis.com Its unique combination of functional groups allows for its incorporation into diverse molecular frameworks, leading to the development of new therapeutic agents.

Precursors for Fungicides (e.g., Pyraclostrobin)

While 2-nitrobenzyl bromide is a known precursor in some synthetic routes to the fungicide pyraclostrobin (B128455), the direct application of this compound in the synthesis of pyraclostrobin is not extensively documented in the provided search results. google.comgoogle.com The synthesis of pyraclostrobin often involves the etherification of 1-(4-chlorophenyl)-3-hydroxypyrazole with a benzyl (B1604629) bromide derivative. google.com The presence of the fluorine atom in this compound could potentially be exploited to create fluorinated analogs of pyraclostrobin, which may exhibit altered biological activity or properties, a common strategy in agrochemical research. nih.gov

Components for Anticancer Molecules

The utility of benzyl bromide derivatives, including those with nitro and fluoro substituents, extends to the synthesis of potential anticancer agents. mdpi.comnih.govrsc.org For instance, flavone-1,2,3-triazole hybrids, which have shown significant antiproliferative effects, have been synthesized using 4-fluoro- (B1141089) and 4-nitrobenzyl azides, which can be derived from the corresponding benzyl bromides. mdpi.com The synthesis involves a "click" reaction between an O-propargyl flavone (B191248) derivative and the azide (B81097). mdpi.com While not a direct use of this compound, this illustrates the principle of using substituted benzyl moieties in constructing complex molecules with potential anticancer activity. mdpi.com Other research has shown that carbohydrazide (B1668358) derivatives containing fluoro and nitro substituents exhibit promising anticancer activity against lung cancer cells. jrespharm.com

Synthesis of Protected Amines

The 2-nitrobenzyl group is a well-established photoremovable protecting group for various functional groups, including amines, in organic synthesis. chemicalbook.comacs.org This protecting group can be introduced by reacting a primary or secondary amine with 2-nitrobenzyl bromide. The protection is stable under a variety of reaction conditions but can be readily cleaved by photolysis, often at wavelengths around 350 nm. This orthogonality allows for selective deprotection without affecting other protecting groups in the molecule. While the search results specifically mention 2-nitrobenzyl bromide, the same principle applies to its fluorinated analog, this compound. chemicalbook.com The fluorine atom would likely not interfere with the photolytic cleavage mechanism. This strategy is particularly valuable in the synthesis of complex molecules like peptides and oligonucleotides where selective deprotection is crucial. researchgate.net For example, the free carboxylic function of a derivative in the synthesis of fully protected Labionin was protected as a 4-nitrobenzyl ester using 4-nitrobenzyl bromide. cnr.it

Development of Derivatization Reagents and Protecting Groups

The chemical structure of this compound, featuring a reactive benzylic bromide and a photolabile ortho-nitrobenzyl system, makes it a valuable reagent in the development of specialized tools for organic synthesis and analysis. Its applications are primarily centered on its ability to introduce a light-sensitive protecting group or a chromophoric tag onto other molecules.

Formation of Photolabile Protecting Groups

This compound is a precursor for installing photolabile protecting groups (PPGs), sometimes referred to as photocleavable or photoreleasable groups. wikipedia.org These groups provide temporal and spatial control over chemical reactions, as they are stable to many chemical conditions but can be removed with light, often UV irradiation. wikipedia.orgthieme-connect.de The core of this function lies in the ortho-nitrobenzyl moiety. researchgate.net

The general mechanism for the photocleavage of 2-nitrobenzyl-based protecting groups is a Norrish Type II reaction. wikipedia.orgresearchgate.net Upon irradiation with UV light (typically >320 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon. researchgate.netresearchtrends.net This initiates a rearrangement to an aci-nitro intermediate, which then cleaves to release the protected functional group (such as an alcohol, carboxylic acid, or thiol) and a 2-nitrosobenzaldehyde byproduct. researchtrends.netacs.org

This strategy has been widely applied. For instance, 2-nitrobenzyl bromide and its derivatives are used to protect hydroxyl groups in nucleosides for light-directed oligonucleotide synthesis and in carbohydrate chemistry. google.com The protection of carboxylic acids as 2-nitrobenzyl esters was one of the earliest applications of this class of PPGs. thieme-connect.demdpi.com While the basic 2-nitrobenzyl group is effective, structural modifications, such as the introduction of additional substituents like a second nitro group, can improve properties like the quantum yield of the cleavage reaction. wikipedia.org The fluorine atom in this compound can also influence the electronic properties and reactivity of the system. In a novel application, an ortho-nitrobenzyl derivative was developed as a photolabile protecting group for sulfinates, which could be converted directly to a sulfonyl fluoride (B91410) upon irradiation with blue light. wiley.com

Protected Functional GroupReagent ClassDeprotection MethodKey Feature
Alcohols, Carboxylic Acids2-Nitrobenzyl BromidesUV Irradiation (>320 nm)Spatial/temporal control
Nucleoside 5'-hydroxyls2-Nitrobenzyl BromideUV Irradiation (>320 nm)Use in oligonucleotide arrays
Sulfinatesortho-Nitrobenzyl RongaliteBlue Light IrradiationDirect conversion to sulfonyl fluoride

Utility in Analytical Chemistry Derivatization

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to improve its separation or detection. greyhoundchrom.comddtjournal.com Reagents like this compound can function as derivatizing agents, introducing a tag that enhances detectability.

While specific applications citing this compound are not extensively documented in the provided results, its utility can be inferred from its chemical properties and the common use of analogous reagents. For example, pentafluorobenzyl bromide is a well-known derivatizing agent used to introduce a fluorinated tag, making analytes highly responsive to electron-capture detection (GC-ECD). science.gov Similarly, the introduction of the 2-fluoro-6-nitrobenzyl group onto an analyte (e.g., a phenol (B47542) or carboxylic acid) would attach a strong chromophore (the nitroaromatic system), significantly enhancing its detectability by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC). greyhoundchrom.com The process improves the ionization efficiency and allows for sensitive detection in mass spectrometry techniques. ddtjournal.com

Material Science Applications

The photo-responsive nature of the ortho-nitrobenzyl group makes this compound a valuable building block in material science, especially for materials that change their properties upon exposure to light.

Synthesis of Nitobenzyl Ester Based Nonionic Photoacid Generators (PAGs)

Photoacid generators (PAGs) are compounds that generate a strong acid upon exposure to light. tcichemicals.com They are critical components in chemically amplified photoresists used in microelectronics manufacturing, as the photogenerated acid catalyzes reactions (like deprotection or crosslinking) that alter the solubility of the polymer matrix. imaging.org PAGs can be ionic or non-ionic. radtech.org Non-ionic PAGs, which are covalent molecules, often exhibit better solubility in common organic solvents and polymer films compared to their ionic counterparts. tcichemicals.comradtech.org

A prominent class of non-ionic PAGs is based on 2-nitrobenzyl esters of sulfonic acids. researchtrends.netradtech.org The synthesis of these materials often involves the reaction of a 2-nitrobenzyl halide, preferably a bromide, with a silver sulfonate salt. imaging.org Research has specifically documented the preparation of a nonionic PAG from this compound and a silver sulfonate. chemicalbook.com Upon irradiation, these esters cleave to release a sulfonic acid, a powerful catalyst for subsequent chemical transformations in the material. researchtrends.netimaging.org

Polymers and Advanced Materials

The functionalities derived from this compound are incorporated into polymers to create advanced, photo-responsive materials. The PAGs synthesized from this compound can be blended into polymer films, such as poly(glycidyl methacrylate), to create systems that undergo photocrosslinking when exposed to light. radtech.org

Furthermore, the photolabile ester linkage formed from the nitrobenzyl group can be used as a cleavable junction within a polymer chain or as a crosslinker between chains. mdpi.com This allows for the fabrication of photodegradable polymers. When these materials are irradiated, the polymer chains are broken, leading to a dramatic change in material properties, such as solubility. This principle is heavily utilized in the design of positive-tone photoresists, where UV exposure renders the material soluble in a developer solution, allowing for the creation of precise patterns. mdpi.com The use of ortho-nitrobenzyl esters in copolymers has been shown to enable sub-micrometer patterning. mdpi.com

Medicinal Chemistry Research and Target Identification

This compound serves as a versatile chemical building block in medicinal chemistry for the synthesis of complex molecules and as a tool for chemical biology.

It has been listed as a reactant in patents for the synthesis of compounds aimed at treating metabolic disorders, such as obesity, highlighting its role as a precursor in the development of potential new therapeutics. googleapis.com A specific chemical transformation of this compound is its copper-mediated chemoselective trifluoromethylation, which yields the corresponding 1-fluoro-2-nitro-6-(trifluoromethyl)benzene product in good yield. acs.orgacs.org This reaction is significant as the introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability and lipophilicity. acs.org

However, the compound's utility is not universal. In the development of a series of S-DABO (dihydroalkoxybenzyloxopyrimidine) derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, researchers deliberately avoided synthesizing the 2-fluoro-6-nitrobenzyl analogue due to concerns about very low water solubility and the potential for the nitro group to be metabolically reduced to a potentially toxic amine. acs.org

The broader ortho-nitrobenzyl scaffold is also a key component in "caged compounds" for target identification and studying biological processes. A biologically active molecule can be rendered inert by attaching a photolabile nitrobenzyl group. wiley-vch.de Irradiation at a specific time and location releases the active molecule, allowing researchers to study its effects with high precision. wiley-vch.de A related strategy involves using a nitroaromatic group as a trigger that is cleaved by a specific enzyme, such as a nitroreductase (NTR), which is expressed in certain bacteria and hypoxic tumor environments. rsc.org This has been used to design activatable photosensitizers for antimicrobial photodynamic therapy. rsc.org

Research AreaSpecific Use of this compoundFinding/Outcome
Synthetic MethodologySubstrate in Cu-mediated trifluoromethylationSuccessful conversion to the trifluoromethyl product (61% yield). acs.orgacs.org
Drug Discovery (HIV)Considered as a building block for S-DABO inhibitorsDeliberately not used due to predicted low solubility and metabolic concerns. acs.org
Drug Discovery (Metabolic)Reactant in synthetic pathwaysIncluded in patents for compounds targeting obesity-related pathways. googleapis.com

Structure-Activity Relationship (SAR) Studies

The utility of this compound extends to its role as a synthon in the generation of compound libraries for structure-activity relationship (SAR) studies. By incorporating the 2-fluoro-6-nitrobenzyl moiety into a parent molecule, medicinal chemists can probe the influence of steric and electronic effects of these substituents on biological activity. The fluorine atom, with its high electronegativity and small size, and the nitro group, a strong electron-withdrawing group, can significantly alter a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.

An example of this application can be inferred from studies on adenosine (B11128) analogues. Research into N6-substituted adenosine derivatives as potential therapeutic agents often involves modifying the benzyl group attached to the N6 position. Previous SAR studies have revealed the molecular criteria necessary for ligand binding to the adenosine binding site of enzymes like Toxoplasma gondii adenosine kinase. nih.gov The introduction of substituents such as fluoro and nitro groups onto the benzyl ring allows for a systematic exploration of the binding pocket.

For instance, the placement of a fluorine atom can lead to favorable interactions with the target protein or can alter the conformation of the molecule to enhance binding. The nitro group's position also critically influences activity. While direct SAR studies on a series of compounds derived specifically from this compound are not extensively detailed in the provided sources, the principles are well-established in medicinal chemistry. The table below conceptualizes how SAR data for related compounds might be presented.

Table 1: Illustrative Structure-Activity Relationships of Substituted Benzyladenosine Analogues This table is illustrative, based on general principles and findings for related compounds, to demonstrate how SAR data is structured.

Compound ClassR1 (ortho)R2 (para)TargetKey SAR FindingReference
N6-BenzyladenosinesHNO2Adenosine KinasePara-nitro substitution is tolerated and can contribute to activity. nih.gov
N6-BenzyladenosinesFNO2Adenosine KinaseOrtho-fluoro substitution can influence ring conformation and binding affinity. nih.gov nih.gov
N6-BenzyladenosinesNO2HAdenosine KinaseOrtho-nitro substitution significantly impacts electronic properties and steric interactions at the binding site. nih.gov nih.gov

Development of Bioactive Compounds

This compound is a key precursor for synthesizing a range of heterocyclic compounds with significant biological potential. Its reactivity allows it to be used in alkylation reactions, followed by further transformations of the nitro group, typically through reduction, to facilitate cyclization and the formation of complex ring systems.

One notable application is in the synthesis of fluorinated tetrahydroquinoline derivatives. chimia.ch The synthetic strategy involves the reaction of diethyl 2-fluoromalonate with an ortho-nitrobenzyl bromide, such as this compound. This initial alkylation step is followed by a reductive cyclization of the resulting intermediate. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization to form the fluorotetrahydroquinoline core. chimia.ch These fluorinated systems are of interest as they are structural analogues of compounds known to have biological activities, including potential nitric oxide synthase inhibition. chimia.ch

Similarly, this precursor can be used in the synthesis of fluorooxindoles. The general approach involves the reaction of a nucleophile with an ortho-nitrobenzyl bromide, followed by a reductive cyclization process to construct the oxindole (B195798) scaffold. researchgate.net

Furthermore, benzyl bromides containing nitro and fluoro groups are employed in the synthesis of purine (B94841) derivatives. For example, 6-chloropurine (B14466) can be alkylated with a substituted nitrobenzyl bromide, and the resulting intermediate can be further modified to produce a library of 9-substituted purine derivatives with potential pharmacological applications. rsc.org The synthesis of N6-(2-Fluoro-4-nitrobenzyl)adenosine has been reported as a potential anti-toxoplasma agent, highlighting the importance of the 2-fluoro-nitrobenzyl moiety in generating bioactive molecules. nih.gov

Table 2: Bioactive Compounds Derived from ortho-Nitrobenzyl Bromide Precursors

Precursor ClassSynthetic StrategyResulting Bioactive ScaffoldPotential ApplicationReference(s)
ortho-Nitrobenzyl bromidesAlkylation of diethyl 2-fluoromalonate followed by reductive cyclizationFluorotetrahydroquinolinesNitric Oxide Synthase Inhibitors chimia.ch
ortho-Fluoronitrobenzene / ortho-Nitrobenzyl bromidesNucleophilic aromatic substitution or alkylation followed by reductive cyclizationFluorooxindolesBioactive Heterocycles researchgate.networktribe.com
2-Fluoro-4-nitrobenzyl bromideN6-alkylation of adenosineN6-substituted Adenosine AnaloguesAnti-toxoplasma agents nih.gov
4-Nitrobenzyl bromideN9-alkylation of 6-chloropurine followed by reduction and further substitution9-Substituted PurinesVarious Pharmacological Uses rsc.org

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Approaches

The drive towards more environmentally benign chemical manufacturing processes is a major theme in contemporary research. For 2-Fluoro-6-nitrobenzyl bromide, this translates into developing synthetic methods that are safer, more efficient, and generate less waste.

Development of Solvent-Free or Reduced-Solvent Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. researchgate.netrsc.org Research is increasingly focused on solvent-free reaction conditions. researchgate.netrsc.orgrsc.org Techniques such as ball milling, where mechanical force is used to induce chemical reactions in a solvent-less environment, have shown promise for various organic syntheses and could be adapted for the preparation of this compound and its derivatives. rsc.org Another approach is the use of solid-state reactions, where reactants are ground together, sometimes with a catalytic amount of a substance, to initiate the reaction. umich.edu Such methods can lead to higher efficiency, easier product isolation, and a significant reduction in waste. researchgate.netumich.edu The use of alternative, greener solvents is also a key area of investigation.

Catalyst Design for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy and lower energy consumption. core.ac.ukdokumen.pub For the synthesis of compounds like this compound, which involves aromatic substitution and functionalization, the design of highly efficient and selective catalysts is crucial. Research may focus on developing novel metal-free catalysts or highly active and recyclable metal-based catalysts to improve the efficiency and sustainability of the synthetic process. nih.gov For instance, the use of bifunctional catalysts could enhance reaction rates and selectivity in related chemistries. rsc.org Furthermore, the development of catalysts that can operate under milder conditions, such as room temperature and atmospheric pressure, will be a significant step forward.

Flow Chemistry and Continuous Processing of this compound

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. cambridgereactordesign.comresearchgate.net The synthesis of this compound and its subsequent reactions could be significantly optimized by transitioning to a continuous flow setup. researchgate.net

Flow reactors, such as tubular or continuous stirred-tank reactors (CSTRs), allow for precise control over reaction parameters like temperature, pressure, and residence time. cambridgereactordesign.comresearchgate.net This level of control can lead to higher yields, improved selectivity, and the suppression of unwanted side reactions. For reactions involving hazardous reagents or intermediates, the small reaction volumes inherent in flow systems enhance safety. researchgate.net The integration of in-line analytical techniques can allow for real-time monitoring and optimization of the reaction process. researchgate.net

Exploration of Novel Reactivity Patterns

While this compound is a known building block, there is ongoing research to uncover new ways it can react to form complex molecules. The presence of three distinct functional groups—a bromine atom, a nitro group, and a fluorine atom on the aromatic ring—provides a rich landscape for chemical exploration.

The nitro group, for example, can undergo reduction to an amine, which can then participate in a wide range of further transformations. acs.orgrsc.org The bromine atom is a good leaving group in nucleophilic substitution reactions. cymitquimica.com The fluorine atom and the nitro group activate the benzene (B151609) ring for certain types of nucleophilic aromatic substitution. Researchers are exploring new catalytic systems, including those based on copper, to facilitate novel C-C bond-forming reactions. nih.govacs.org Additionally, photochemical reactions, where light is used to initiate chemical transformations, represent another frontier for exploring the reactivity of nitrobenzyl compounds. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgnih.gov

For a compound like this compound, ML models could be trained to predict the regioselectivity and yield of its reactions under various conditions. rsc.org This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. beilstein-journals.org AI algorithms can also be used to guide automated synthesis platforms, creating "self-driving" laboratories that can efficiently explore a wide range of reaction parameters to find the optimal conditions for a desired transformation. beilstein-journals.org

Table 1: Applications of AI/ML in Chemical Synthesis

Application Area Description Potential Impact on this compound Chemistry
Reaction Prediction Predicting the major product(s) of a chemical reaction given the reactants and reagents. nih.gov Faster identification of viable synthetic routes and potential side products.
Retrosynthesis Planning Proposing a sequence of reactions to synthesize a target molecule from simpler starting materials. engineering.org.cn Design of efficient synthetic pathways to complex molecules derived from this compound.
Condition Optimization Recommending optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and selectivity. beilstein-journals.org Reduced experimental effort and improved efficiency in the synthesis and use of the compound.

| Property Prediction | Predicting the physicochemical and biological properties of molecules. | Early-stage assessment of the potential applications of novel derivatives. |

Translational Research: From Synthesis to Application

Translational research aims to bridge the gap between fundamental scientific discoveries and their practical applications. For this compound, this involves exploring its potential as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors.

The structural motifs present in this compound are found in a variety of biologically active compounds. Its derivatives could be investigated for their potential as new drug candidates. nih.gov For example, nitroaromatic compounds are important in the development of certain classes of therapeutics. nih.gov The ability to precisely modify the structure of this compound allows for the creation of libraries of related compounds that can be screened for biological activity.

In materials science, the unique electronic properties imparted by the fluorine and nitro groups could be exploited in the design of novel organic electronic materials, such as those used in sensors or photoresponsive systems. cymitquimica.com The development of efficient and scalable synthetic routes is crucial for making these potential applications a reality.

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations to ensure a safe, efficient, and cost-effective process. Key areas of focus include the selection of an optimal synthetic route, process optimization to maximize yield and purity while minimizing waste, and addressing the inherent hazards associated with the chemical's reactivity.

The purification of this compound on an industrial scale requires robust and efficient methods. Crystallization is a common technique, but its success can be influenced by factors such as mixing, which can be complex to manage in large reactors. acs.org The development of a process that consistently produces the desired stable polymorph is crucial for product quality and performance. acs.org

Furthermore, the handling of raw materials and the final product necessitates strict adherence to safety protocols. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. thermofisher.com Therefore, industrial production facilities must be equipped with appropriate personal protective equipment (PPE), ventilation systems, and emergency response procedures to mitigate the risks of exposure. thermofisher.comuab.edu The management of waste generated during production is another critical aspect, requiring compliance with environmental regulations to prevent contamination. thermofisher.com

Several suppliers offer this compound for laboratory and potential scale-up use, with varying purities and quantities. win-winchemical.comcapotchem.com001chemical.comchemicalbook.comchemicalbook.com The selection of a reliable supplier who can provide consistent quality and necessary documentation is vital for a smooth transition to industrial production.

A detailed look at the production process reveals several key steps, each with its own set of considerations for scale-up:

Bromination: The introduction of the bromine atom to the benzyl (B1604629) position is a critical transformation. This step often utilizes brominating agents that require careful handling and precise control of reaction conditions to ensure high selectivity and minimize the formation of impurities.

Purification: As mentioned, purification is a significant challenge. Techniques such as recrystallization or chromatography may be employed, and their scalability needs to be carefully evaluated. The choice of solvent and the design of the crystallization process are paramount for achieving high purity and yield. acs.org

Waste Management: The process will inevitably generate waste streams containing residual solvents, reagents, and byproducts. A comprehensive waste management plan that complies with all relevant environmental regulations is essential. thermofisher.com

Regulatory Aspects in Pharmaceutical and Agrochemical Development

The use of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals subjects it to a stringent regulatory framework designed to ensure the safety and efficacy of the final products. While the intermediate itself may not be the final active ingredient, its quality and impurity profile can significantly impact the safety and quality of the finished drug or pesticide.

In Pharmaceutical Development:

The U.S. Food and Drug Administration (FDA) provides guidance on the development and manufacture of drug substances. fda.gov According to the International Council for Harmonisation (ICH) Q11 guidelines, which the FDA follows, the selection and justification of starting materials are critical aspects of the regulatory submission for a new drug. fda.gov While a commercially available chemical can often be used as a starting material without extensive justification of its synthesis, the applicant must provide information on its impurity profile and how the manufacturing process for the drug substance controls these impurities. fda.gov

The FDA emphasizes that all general principles of ICH Q11 should be considered when selecting a starting material, and the presence of a "significant structural fragment" is not the sole justification. fda.gov Any impurities in the starting material that could potentially carry through to the final drug substance are of particular concern, especially those that may be mutagenic. fda.gov Therefore, a thorough understanding of the synthesis of this compound and its potential byproducts is crucial when it is used as a starting material in pharmaceutical manufacturing. The quality unit within a manufacturing facility is responsible for releasing or rejecting raw materials and intermediates, ensuring they meet the required specifications before use. fda.gov

In Agrochemical Development:

In the United States, the Environmental Protection Agency (EPA) regulates pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.govepa.gov Pesticide intermediates, which are substances used in the synthesis of the active ingredient, are also subject to regulation. epa.gov While pesticide intermediates that are not themselves pesticides are not required to be registered under FIFRA, they are regulated under the Toxic Substances Control Act (TSCA). epa.govcomplywithtsca.com

If a pesticide is intended for use on food or animal feed crops, the EPA, under the authority of the Federal Food, Drug, and Cosmetic Act (FFDCA), must establish a "tolerance," which is the maximum permissible level of pesticide residue on a particular food commodity. epa.gov This requires a thorough safety assessment to ensure a "reasonable certainty that no harm will result from aggregate exposure to the pesticide chemical residue." federalregister.gov The impurity profile of the active ingredient, which can be influenced by the quality of intermediates like this compound, is a key consideration in this safety assessment.

Furthermore, the production of pesticide active ingredients is subject to National Emission Standards for Hazardous Air Pollutants (NESHAP), which aim to control air pollution from manufacturing facilities. epa.gov Companies involved in the synthesis of agrochemicals must also adhere to regulations concerning the import and export of pesticides and their intermediates. epa.govepa.gov

The table below summarizes the key regulatory considerations for this compound in these two sectors.

Aspect Pharmaceutical Development (FDA) Agrochemical Development (EPA)
Primary Legislation Federal Food, Drug, and Cosmetic Act (FFDCA)Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), Toxic Substances Control Act (TSCA)
Key Guidance ICH Q11: Development and Manufacture of Drug Substances40 CFR Parts 150-189
Starting Material Control Justification based on ICH Q11 principles, control of impurities, especially mutagenic ones. fda.govRegulation of pesticide intermediates under TSCA; impact on active ingredient purity and residue levels. epa.gov
Final Product Approval New Drug Application (NDA) or Abbreviated New Drug Application (ANDA)Pesticide Registration
Residue/Impurity Limits Stringent limits on impurities in the final drug product.Establishment of tolerances for pesticide residues in food. epa.gov

Conclusion

Summary of Key Findings and Contributions

2-Fluoro-6-nitrobenzyl bromide is a versatile and reactive organic compound with significant utility in synthetic chemistry. Its preparation via radical bromination of 2-fluoro-6-nitrotoluene (B1294474) is a well-established method. The compound's reactivity is characterized by its susceptibility to nucleophilic substitution, influenced by the electronic and steric effects of its ortho-substituents. This reactivity profile has been exploited for the synthesis of a range of organic molecules, including heterocyclic compounds and precursors to complex bioactive molecules.

Implications for Advanced Organic and Medicinal Chemistry

The availability and predictable reactivity of this compound make it a valuable tool for both academic and industrial chemists. In medicinal chemistry, it serves as a key building block for the development of new therapeutic agents, particularly in the area of kinase inhibitors. The incorporation of the fluoro-nitro-substituted phenyl ring can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. In organic synthesis, its utility as a photolabile protecting group and a precursor for photoactive materials highlights its versatility.

Outlook for Future Research on this compound

Future research involving this compound is likely to expand in several directions. The development of new, greener synthetic methods for its preparation will be of continued interest. Further exploration of its reactivity with a wider range of nucleophiles could lead to the discovery of novel transformations and the synthesis of new classes of compounds. In the field of medicinal chemistry, its use in the design and synthesis of next-generation targeted therapies is expected to grow. Furthermore, the unique photochemical properties of the ortho-nitrobenzyl group suggest that there is significant potential for the development of new photo-responsive polymers and materials derived from this compound for applications in areas such as drug delivery, tissue engineering, and microfabrication.

Q & A

Q. What are the established synthetic routes for 2-fluoro-6-nitrobenzyl bromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation or alkylation of a pre-functionalized aromatic precursor. For example, in the synthesis of related HIV protease inhibitors, (2-fluoro-6-nitrobenzyl)triphenylphosphonium bromide was used as a reagent under mild conditions (K₂CO₃, 18-crown-6, DME, RT), highlighting the utility of benzyl bromides in nucleophilic substitution reactions . For analogous nitrobenzyl bromides, thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in dichloromethane (DCM) are common halogenating agents, with temperature (0–50°C) and reaction time (1–12 hours) critically affecting selectivity and yield . Optimization requires monitoring via TLC or NMR to track intermediate formation.

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Characterization involves a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the benzyl bromide moiety (e.g., CH₂Br at ~4.5 ppm in ¹H NMR) and aromatic fluorine coupling patterns confirm regiochemistry .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ at m/z ≈ 248 for C₇H₄BrFNO₂) validate molecular weight .
  • ATR-IR : Stretching frequencies for C-Br (~550 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer: Due to its sensitivity to moisture and light, store the compound in amber vials under inert gas (argon/nitrogen) at –20°C. Contamination with water can lead to hydrolysis, forming 2-fluoro-6-nitrobenzyl alcohol. Periodic NMR analysis is advised to monitor stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives?

Methodological Answer: Discrepancies in product distribution (e.g., competing nitration vs. bromination) often arise from solvent polarity and catalyst choice. For instance, polar aprotic solvents (DME, DMF) favor SN2 mechanisms, while nonpolar solvents may stabilize intermediates. Systematic optimization using Design of Experiments (DoE) can isolate critical variables (e.g., temperature, stoichiometry) . Comparative studies of analogous compounds (e.g., 4-nitrobenzyl bromide) provide mechanistic insights .

Q. What strategies mitigate side reactions during alkylation using this compound?

Methodological Answer: Side reactions (e.g., elimination to form styrenes) are minimized by:

  • Low-Temperature Reactions : Slow addition of the benzyl bromide to nucleophiles at 0–5°C reduces thermal decomposition .
  • Phase-Transfer Catalysis : Use of 18-crown-6 or TBAB enhances reaction efficiency in biphasic systems .
  • Byproduct Analysis : LC-MS or GC-MS identifies undesired products (e.g., dimerization), guiding solvent/catalyst adjustments .

Q. How does the electronic effect of the nitro and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), activating the benzyl bromide toward nucleophilic attack at the benzylic position. The meta-fluorine substituent further polarizes the aromatic ring, enhancing electrophilicity. Computational studies (DFT) on charge distribution and Hammett parameters (σₘ) can quantify these effects . Experimental validation via kinetic studies (e.g., varying nucleophile strength) correlates electronic effects with reaction rates.

Q. What analytical methods are suitable for quantifying trace bromide byproducts in reaction mixtures?

Methodological Answer: Capillary electrophoresis (CE) with direct UV detection at 200 nm resolves bromide (Br⁻) from chloride (Cl⁻) and other anions. Buffer systems containing chromate (CrO₄²⁻) as a co-ion enhance resolution, with validation via spiked recovery experiments . Alternatively, ion chromatography (IC) with suppressed conductivity detection offers ppm-level sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.